molecular formula C29H28ClN5O4 B11421329 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No.: B11421329
M. Wt: 546.0 g/mol
InChI Key: UTYLJJCUHACFMZ-UHFFFAOYSA-N
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Description

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors, such as o-amino benzamides and thiols, under specific conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the triazoloquinazoline core.

    Attachment of the Dimethoxyphenethyl Group: This step involves the coupling of the triazoloquinazoline intermediate with a dimethoxyphenethylamine derivative, typically using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The triazoloquinazoline core is known to intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C29H28ClN5O4

Molecular Weight

546.0 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C29H28ClN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36)

InChI Key

UTYLJJCUHACFMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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